Pyridazine, 3-chloro-6-(pentyloxy)-
Description
Pyridazine, 3-chloro-6-(pentyloxy)- (C₉H₁₃ClN₂O), is a substituted pyridazine derivative featuring a chlorine atom at position 3 and a pentyloxy group (-O-C₅H₁₁) at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The chlorine atom enhances electrophilicity, while the alkoxy substituent influences lipophilicity and solubility.
Properties
CAS No. |
2792-83-8 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-6-pentoxypyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-2-3-4-7-13-9-6-5-8(10)11-12-9/h5-6H,2-4,7H2,1H3 |
InChI Key |
FDNUUZLONGSJRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: Aryl groups (e.g., 4-methylphenyl) enhance anti-inflammatory activity, while heterocycles (e.g., piperazine) improve enzyme inhibition.
- Mechanistic Diversity : Chlorine at position 3 is critical for electrophilic interactions with biological targets, while substituents at position 6 dictate selectivity (e.g., antiviral vs. analgesic) .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : Alkoxy substituents (e.g., pentyloxy) are more lipophilic than aryl or heterocyclic groups, which may improve membrane permeability but reduce aqueous solubility. For instance, 3-chloro-6-(4-methylphenyl)pyridazine has moderate solubility due to its planar aryl group, whereas pentyloxy derivatives might require formulation adjustments for bioavailability .
- Metabolic Stability : Piperazine-containing analogs (e.g., R66703) show prolonged half-lives due to reduced cytochrome P450 metabolism, whereas alkoxy groups may undergo oxidative cleavage, shortening duration of action .
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